![molecular formula C9H10N2 B6306122 5,7-Dimethylimidazo[1,5-a]pyridine CAS No. 1427432-88-9](/img/structure/B6306122.png)
5,7-Dimethylimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of two methyl groups at positions 5 and 7 of the imidazole ring distinguishes it from other imidazo[1,5-a]pyridine derivatives.
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Related imidazo[1,2-a]pyridine compounds have shown promising anti-tb activity . These compounds likely interact with their targets, leading to a reduction in bacterial growth .
Biochemical Pathways
Related compounds have been shown to exhibit anti-tb activity, suggesting they may impact pathways related to bacterial growth and survival .
Result of Action
Related compounds have shown a reduction in bacterial load when used in treatment, indicating a potential bactericidal or bacteriostatic effect .
Méthodes De Préparation
The synthesis of 5,7-Dimethylimidazo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with 1,3-diketones under acidic conditions. This reaction typically proceeds through the formation of an intermediate enamine, which undergoes cyclization to yield the desired imidazo[1,5-a]pyridine derivative .
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
5,7-Dimethylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces reduced imidazo[1,5-a]pyridine derivatives .
Applications De Recherche Scientifique
Antitubercular Activity
Overview
DMIP and its derivatives have been investigated for their antitubercular properties, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Several studies have synthesized and evaluated imidazo[1,2-a]pyridine derivatives for their efficacy against both replicating and non-replicating strains of Mtb.
Case Studies and Findings
- A study synthesized a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and tested them for antitubercular activity. The most active compounds showed minimum inhibitory concentrations (MIC) ranging from 12.5 μg/mL against Mtb H37Rv strain, indicating moderate to good activity .
- Another investigation explored various bicyclic heteroaromatic systems, including DMIP derivatives. The study found that certain isomers displayed potent activity against Mtb with MIC values as low as 0.1 μM, highlighting the potential of scaffold-switching strategies to enhance biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of DMIP derivatives. Key factors influencing biological activity include:
- Substitution Patterns: The position and type of substituents on the imidazo ring significantly affect the compound's potency against Mtb.
- Scaffold Variations: Altering the core structure can lead to enhanced activity against drug-resistant strains of TB.
Insights from Research
Research indicates that specific modifications at the 5 and 7 positions of the imidazo ring can lead to compounds with superior antitubercular activities. For instance, derivatives with electron-withdrawing groups often demonstrate increased potency due to improved interaction with biological targets .
Comparative Data Table
Compound | Structure | MIC (μM) | Activity Type |
---|---|---|---|
5a | Structure | 12.5 | Antitubercular |
5b | Structure | 0.1 | Antitubercular |
5c | Structure | >128 | Inactive |
Comparaison Avec Des Composés Similaires
5,7-Dimethylimidazo[1,5-a]pyridine can be compared to other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atom in the imidazole ring.
2,7-Dimethylimidazo[1,2-a]pyridine: This derivative has methyl groups at positions 2 and 7, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity .
Activité Biologique
5,7-Dimethylimidazo[1,5-a]pyridine (DMIP) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of DMIP's biological effects, particularly its antimicrobial, anti-inflammatory, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
This compound is characterized by its imidazo and pyridine rings which contribute to its biological activity. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and potential for interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DMIP and its derivatives against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis).
Table 1: Antimicrobial Activity of DMIP Derivatives
In a study by Cheng et al., ND-09759, a derivative of DMIP, demonstrated significant bactericidal activity comparable to first-line anti-TB drugs like isoniazid and rifampicin in a mouse model . The study indicated that treatment with ND-09759 led to a marked reduction in bacterial load in both lungs and spleens of infected mice.
Anti-inflammatory Activity
The anti-inflammatory potential of DMIP has also been explored. A recent study evaluated the compound's effects on nitric oxide synthase and cyclooxygenases, revealing promising results.
Table 2: Anti-inflammatory Activity of DMIP Derivatives
The in vitro studies showed that compounds derived from DMIP exhibited dose-dependent cytotoxicity with varying degrees of potency against inflammatory markers . Notably, compound R4 exhibited the most potent anti-inflammatory activity.
Anticancer Activity
The anticancer properties of DMIP and its analogs have been investigated in various cancer cell lines. These compounds have shown promise as potential therapeutic agents due to their ability to inhibit tumor growth.
Table 3: Anticancer Activity of DMIP Derivatives
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Zolpidem derivative | Breast cancer | <10 | Recent developments |
Alpidem derivative | Colon cancer | <15 | Recent developments |
Research indicates that several imidazopyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells .
Case Studies
- Case Study on Tuberculosis Treatment : In a controlled study involving mice infected with M. tuberculosis, ND-09759 was administered alongside standard treatments. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could be leveraged in clinical settings .
- Inflammation Model : In an experimental model of paw edema in mice, the administration of R4 resulted in a significant reduction in paw size compared to control groups, demonstrating its potential as an anti-inflammatory agent .
Propriétés
IUPAC Name |
5,7-dimethylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-8(2)11-6-10-5-9(11)4-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBAQYILVKMROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN2C(=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.